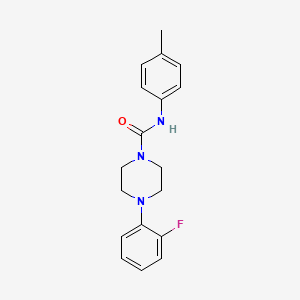

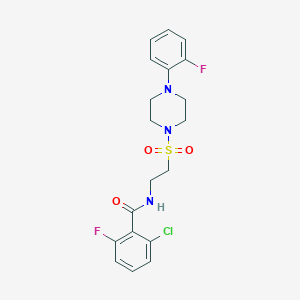

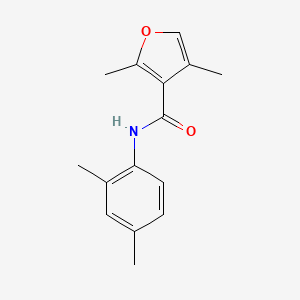

![molecular formula C16H21NO4 B2492987 Diethyl 2-[(2,5-dimethylanilino)methylene]malonate CAS No. 103976-09-6](/img/structure/B2492987.png)

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to Diethyl 2-[(2,5-dimethylanilino)methylene]malonate often involves nucleophilic substitution reactions. A study demonstrated the rapid room temperature liquid phase synthesis of a related compound, Diethyl 2-((4-nitroanilino)methylene)malonate, through the reaction of equimolar amounts of diethylethoxymethylene malonate and 4-nitroaniline in alcoholic KOH. This method offers a convenient alternative for industrial-scale production due to its simplicity and the mild reaction conditions (Hernán Valle et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of this compound and its analogs often reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of related compounds has shown that intramolecular and intermolecular hydrogen bonding plays a crucial role in determining their supramolecular architecture. These hydrogen bonds contribute to the stabilization of the molecular structure and influence its reactivity (A. Ilangovan et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its versatility as a chemical precursor. One study detailed the synthesis of a bichromophoric compound through the condensation of diethyl 2-(p-N,N-dimethylaminobenzyl)malonate with 9-chloromethyl anthracene, showcasing the compound's potential in forming complex molecular structures with specific photophysical properties (H. Yuan et al., 1989).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. For example, the analysis of the crystal structure of diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate provided insights into its potential for further chemical modifications and applications in organic synthesis (M. Crozet et al., 2005).

科学的研究の応用

Methylation Studies

Methylation is a crucial detoxification pathway for inorganic arsenic, a known human carcinogen. Research indicates that urinary speciation analysis, assessing metabolites like monomethylarsonate (MMA), dimethylarsinate (DMA), and unmethylated arsenic (InAs), serves as a key indicator of methylation capacity. A significant study in northern Chile examined a population chronically exposed to high arsenic levels in drinking water, providing valuable insights into the effects of exposure and variables on methylation. The study highlighted the biological significance of the MMA/DMA ratio, revealing that exposure, smoking, and gender are associated with higher ratios, indicating potential health risks that necessitate further investigation (Hopenhayn-Rich et al., 1996).

Exposure Patterns and Methylation Threshold Hypothesis

Studies have debated the methylation threshold hypothesis, suggesting a limit to methylation capacity after certain exposure levels, potentially increasing In-As toxicity. However, epidemiological and experimental data do not support this hypothesis, indicating that a significant percentage of In-As remains unmethylated regardless of exposure levels. These findings underscore the need for further investigation into the wide range of interindividual variability in methylation capacity (Hopenhayn-Rich et al., 1996).

Children's Exposure to Pesticides

Research into children's exposure to organophosphorus pesticides in agricultural communities has shown that certain pesticides and their metabolic by-products are present in the residences and urine of children. These findings raise concerns about potential health risks and emphasize the importance of monitoring and mitigating pesticide exposure, especially in vulnerable populations like children (Fenske et al., 2002).

Occupational Exposure to Dimethyl Sulphate

Occupational exposure to dimethyl sulphate, an alkylating agent, has been studied for potential health risks. Monitoring N-methylvaline levels in workers exposed to dimethyl sulphate indicated that skin contact might be a significant route of uptake. This finding suggests that dimethyl sulphate may represent a generally underestimated occupational problem, highlighting the need for increased awareness and protective measures in workplaces (Schettgen et al., 2004).

特性

IUPAC Name |

diethyl 2-[(2,5-dimethylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-9-11(3)7-8-12(14)4/h7-10,17H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNLAREMLRWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=CC(=C1)C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

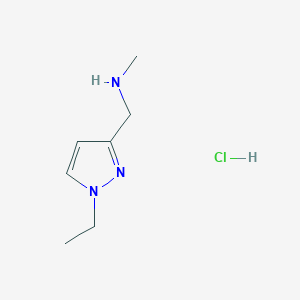

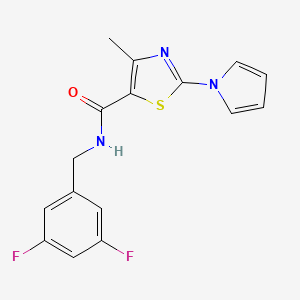

![N-(4-ethoxyphenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2492914.png)

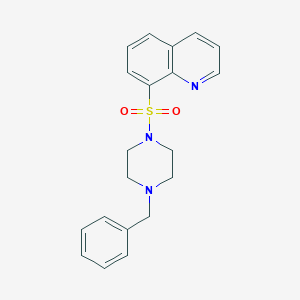

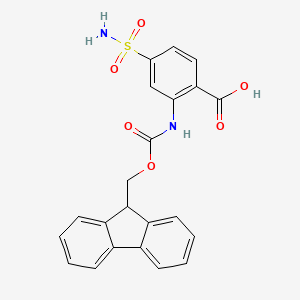

![6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B2492916.png)

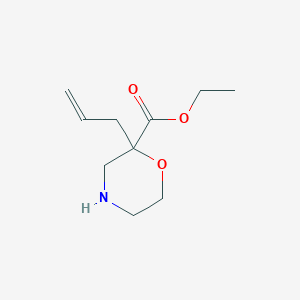

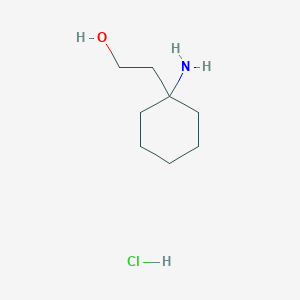

![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-N-[2-(furan-2-yl)ethyl]-3-hydroxypropanamide](/img/structure/B2492917.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492922.png)